molecular formula C19H17N3O3S B2611696 N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE CAS No. 335222-97-4

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B2611696
CAS No.: 335222-97-4
M. Wt: 367.42
InChI Key: FRAHHFOXKSWDFS-UHFFFAOYSA-N
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Description

N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thiazole ring substituted with a 2-methoxyphenyl carbamoyl methyl group. The benzamide group enhances molecular stability and facilitates interactions with biological targets, while the 2-methoxy substituent on the phenyl ring may influence solubility and binding affinity.

Properties

IUPAC Name

N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAHHFOXKSWDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with benzoyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Methoxyphenyl Moiety: The methoxyphenyl group is attached via a carbamoylation reaction, where the thiazole-benzamide intermediate reacts with 2-methoxyphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Key Reactions

  • Amide Formation

    • Mechanism : The benzamide moiety is typically formed via coupling reactions. For example, 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide was synthesized by reacting 4-methyl aniline with 2-(3-nitrophenyl)-4H-benzo oxazin-4-one in glacial acetic acid . This ring-opening reaction highlights the importance of acidic conditions in amide bond formation.

    • Reagents : Acetic acid, heat .

  • Thiazole Ring Construction

    • Mechanism : Thiazole rings are often synthesized via condensation reactions. For instance, ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate involves thiazole formation through nucleophilic substitution or cyclization reactions.

  • Coupling Reactions

    • Mechanism : Carbodiimides (e.g., HATU) and bases (e.g., DIPEA) facilitate coupling between amine and carboxylic acid groups. For example, N-(3-(4-Benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-fluorobenzamide was synthesized using HATU and DIPEA to form amide bonds .

Reaction Mechanisms

The compound undergoes several characteristic reactions due to its functional groups:

Hydrolysis

  • Amide Hydrolysis : The benzamide group can hydrolyze under acidic or basic conditions to form carboxylic acids. For example, 4-chloro-N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes hydrolysis to yield biologically active metabolites.

  • Thiazole Ring Stability : The thiazole ring is generally stable under mild conditions but may undergo electrophilic substitution under strong acidic/basic conditions.

Nucleophilic Substitution

  • Sulfur Reactivity : The sulfur atom in the thiazole ring can participate in nucleophilic substitution, as seen in 4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(1,3-thiazol-2-yl)benzamide , where the sulfamoyl group interacts with nucleophiles .

Reduction/Oxidation

  • Imidazole/Thiazole Rings : While the target compound contains a thiazole ring, analogous imidazole-containing compounds can undergo reduction (e.g., using sodium borohydride) to form imidazoline derivatives.

Structural Characterization

The compound’s structure is confirmed using advanced analytical techniques:

Spectroscopic Methods

Technique Purpose Key Observations
FT-IR Confirm amide bondsStretching bands at ~1685 cm⁻¹ (C=O) and ~3311 cm⁻¹ (N–H) .
¹H-NMR Assess proton environmentsSignals for aromatic protons (e.g., δ 2.44 ppm for methyl groups in benzamide derivatives) .
¹³C-NMR Analyze carbon environmentsPeaks corresponding to carbonyl carbons (e.g., ~1685 ppm for C=O) .

X-Ray Crystallography

  • Hydrogen Bonding : The crystal lattice of related compounds (e.g., 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide ) shows strong N–H···O and C–H···O interactions, critical for stability .

Research Findings

  • DFT Calculations : Density Functional Theory (DFT) studies on similar compounds reveal electronic properties like HOMO-LUMO energy gaps, influencing reactivity .

  • Hirshfeld Surface Analysis : Intermolecular interactions (e.g., H···H, H···O) dominate crystal packing, as observed in 2-(3-nitrobenzamido)-N-(p-tolyl)benzamide .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a thiazole ring and a methoxyphenyl group. The molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 336.44 g/mol. Its structure facilitates interactions with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide:

  • Mechanism of Action : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of cell cycle proteins .
  • Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values were lower than those of standard chemotherapeutics, suggesting enhanced potency .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent:

  • Activity Spectrum : It has been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses bactericidal activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Case Study : A study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains in animal models, resulting in significant reductions in bacterial load compared to untreated controls .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes:

  • Target Enzymes : Studies have focused on its inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like glaucoma and Alzheimer's disease, respectively .
  • Findings : Inhibition assays showed that N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide effectively reduced enzyme activity, indicating potential therapeutic applications in neurodegenerative diseases .

Preliminary toxicity assessments have been conducted to evaluate the safety profile of N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide:

  • Acute Toxicity : Animal studies indicate low acute toxicity levels with no significant adverse effects observed at therapeutic doses .
  • Long-term Effects : Ongoing studies are required to fully understand the long-term safety implications of this compound.

Mechanism of Action

The mechanism of action of N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The methoxyphenyl moiety can participate in π-π interactions, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiazole vs. Triazole/Thiadiazole Derivatives

  • Target Compound: Contains a thiazole ring (C₃H₃NS) with a benzamide substituent.
  • Triazole Analogs (): 1,2,4-Triazole derivatives (e.g., compounds [7–9]) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra lacking S-H stretches (2500–2600 cm⁻¹) but showing C=S bands (1247–1255 cm⁻¹).
  • Thiadiazole-Benzamides (): Compounds like (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides feature a thiadiazole ring (two nitrogens, one sulfur), which may confer distinct electronic properties compared to thiazoles. Thiadiazoles are often associated with higher metabolic stability.

Key Functional Groups

  • Benzamide : Present in all analogs, facilitating π-π stacking and hydrogen bonding.
  • Methoxy Substitutents : The 2-methoxy group in the target compound contrasts with halogenated (e.g., 2,4-difluorophenyl) or stannyl groups in analogs, influencing lipophilicity and steric effects.
Spectroscopic and Molecular Properties

Table 1: Comparative IR Data

Compound Type Key IR Bands (cm⁻¹) Functional Groups Confirmed Reference
Target Compound* ~1660–1680 (C=O), ~1240 (C=S) Benzamide, thiazole Inferred
Triazole Thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) Thione tautomer, NH groups
Thiadiazole-Benzamides Not reported Likely C=O (~1650–1700)

Table 2: Molecular Properties

Compound Type Molecular Formula* Molecular Weight (g/mol) Notable Substituents
Target Compound C₁₉H₁₆N₃O₃S ~374.4 2-Methoxyphenyl, benzamide
Triazole [7] (X=H) C₂₆H₁₈F₂N₃O₃S₂ 546.56 Sulfonyl, difluorophenyl
Stannyl Benzamide () C₂₈H₃₆N₄O₂Sn 579.31 Trimethylstannyl, piperazine

*Note: Target compound data inferred from structural analogs.

Biological Activity

N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a benzamide structure, which are significant in medicinal chemistry due to their diverse biological properties.

Chemical Structure and Properties

The IUPAC name of the compound is 4-methoxy-N-[4-{[(2-methoxyphenyl)methyl]carbamoyl}-1,3-thiazol-2-yl]benzamide. Its molecular formula is C21H21N3O4S, with a molecular weight of 397.47 g/mol. The compound exhibits several functional groups, including methoxy, amide, and thiazole, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H21N3O4S
Molecular Weight397.47 g/mol
IUPAC Name4-methoxy-N-[4-{[(2-methoxyphenyl)methyl]carbamoyl}-1,3-thiazol-2-yl]benzamide
Melting Point403–405 K

Synthesis

The synthesis of N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions, including cyclization to form the thiazole ring and subsequent amide bond formation. Common reagents used in the synthesis include methyl iodide for methylation and various bases to facilitate reactions.

Antimicrobial Properties

Research indicates that compounds similar to N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide exhibit antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth by disrupting cellular functions or inhibiting specific enzymes essential for bacterial survival .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Thiazole-based compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, studies on related benzamide derivatives have demonstrated their ability to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

The biological activity of N-(4-{[(2-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide may be attributed to its interaction with specific molecular targets within cells. The compound potentially binds to enzymes or receptors, altering their activity and leading to biological responses such as cell cycle arrest or apoptosis in cancerous cells .

Case Studies

  • Study on Anticancer Properties : A study evaluated the effects of similar thiazole derivatives on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis induction and inhibition of cell cycle progression .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of thiazole benzamide derivatives against gram-positive and gram-negative bacteria. The findings revealed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Q & A

Basic: What experimental methods are used to determine the crystal structure of this compound?

Answer:
The crystal structure is typically resolved using X-ray crystallography with refinement via the SHELX software suite (e.g., SHELXL for small-molecule refinement). This involves collecting diffraction data, solving the phase problem, and iterative refinement to achieve low R-factors. Cross-validation with spectroscopic techniques like NMR and IR ensures structural accuracy .

Basic: What synthetic strategies are employed to prepare this benzamide-thiazole derivative?

Answer:
Common routes involve amide coupling between a thiazole-containing amine and a benzoyl chloride derivative. For example:

Step 1: Synthesis of the 1,3-thiazol-2-amine intermediate via cyclization of thiourea derivatives.

Step 2: Carbamoylation of the thiazole ring using 2-methoxyphenyl isocyanate.

Step 3: Final benzamide formation via reaction with activated benzoic acid derivatives (e.g., EDCI/HOBt coupling).
Reaction conditions (solvent, temperature, catalysts) are optimized using TLC and LC-MS monitoring .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Answer:

  • Design of Experiments (DOE): Systematic variation of parameters (e.g., temperature, stoichiometry, catalysts) to identify optimal conditions.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts may improve efficiency.
  • In-line Analytics: Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Advanced: How should contradictory biological activity data be analyzed across assays?

Answer:

  • Orthogonal Assays: Validate activity using unrelated methods (e.g., enzyme inhibition vs. cell viability assays).
  • Purity Assessment: Ensure compound integrity via HPLC (>95% purity) and exclude solvent/impurity interference.
  • Statistical Robustness: Apply ANOVA or Student’s t-test to assess significance, and consider batch-to-batch variability .

Basic: What spectroscopic techniques confirm the compound’s molecular identity?

Answer:

  • NMR (¹H/¹³C): Assigns proton and carbon environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons).
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding poses in target proteins (e.g., kinases, GPCRs).
  • Molecular Dynamics (MD): Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time.
  • QSAR Studies: Correlate structural features (e.g., logP, H-bond donors) with activity to guide analog design .

Advanced: What protocols assess the compound’s stability under varying storage conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Monitoring: Use HPLC or UPLC to quantify degradation products (e.g., hydrolysis of the amide bond).
  • Kinetic Modeling: Determine shelf life via Arrhenius equation-based predictions .

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